molecular formula C15H22N2O5 B12067533 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid

Cat. No.: B12067533
M. Wt: 310.35 g/mol
InChI Key: LLQTZWCHJOFCOW-UHFFFAOYSA-N
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Description

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, linked to an oxazole ring substituted with a carboxylic acid at the 4-position. This compound (Ref: 10-F620222) has a molecular formula of C₁₅H₂₂N₂O₅ and a molecular weight of 310.35 g/mol . The Boc group enhances solubility and stability during synthetic processes, while the oxazole-4-carboxylic acid moiety offers reactivity for further derivatization.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-6-4-10(5-7-17)8-12-16-11(9-21-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)

InChI Key

LLQTZWCHJOFCOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling of the Piperidine and Oxazole Rings: The final step involves coupling the piperidine and oxazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the piperidine and oxazole rings facilitate binding to biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid

  • Key Differences :

    • The carboxylic acid group is located at the 5-position of the oxazole ring instead of the 4-position.
    • Molecular Weight : 296.32 g/mol (vs. 310.35 g/mol for the 4-isomer).
    • CAS Number : 1909319-03-4 .
  • Impact on Properties :

    • The positional isomerism alters electronic distribution, affecting reactivity in coupling reactions or hydrogen-bonding interactions.
    • The 5-carboxylic acid isomer is highlighted for applications in pharmaceuticals and materials science due to enhanced thermal stability and mechanical strength .

Diazepane-Based Analog: 2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic Acid

  • Key Differences :

    • The piperidine ring is replaced by a 1,4-diazepane (7-membered ring with two nitrogen atoms).
    • Molecular Formula : C₁₅H₂₃N₃O₅.
    • Molecular Weight : 325.36 g/mol .
  • Higher molecular weight may reduce solubility but enhance metabolic stability in vivo.

Imidazole Derivative: 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic Acid

  • Key Differences :

    • The oxazole ring is replaced by imidazole (a 5-membered ring with two nitrogen atoms).
    • Functional Group : Acetic acid substituent instead of carboxylic acid on the heterocycle .
  • Impact on Properties :

    • Imidazole’s dual nitrogen atoms enable stronger hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors).
    • The acetic acid side chain may alter pharmacokinetics, such as absorption and excretion rates.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Heterocycle Substituent Position Key Features
2-((1-(tert-Boc)piperidin-4-yl)methyl)oxazole-4-carboxylic acid (Target) C₁₅H₂₂N₂O₅ 310.35 Not Available Oxazole 4-carboxylic acid Boc-protected piperidine; discontinued
2-(1-(tert-Boc)piperidin-4-yl)oxazole-5-carboxylic acid (Isomer) C₁₅H₂₂N₂O₅ 296.32 1909319-03-4 Oxazole 5-carboxylic acid Pharmaceuticals, materials science
2-((4-(tert-Boc)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid (Analog) C₁₅H₂₃N₃O₅ 325.36 1860297-13-7 Oxazole 4-carboxylic acid 7-membered diazepane ring; higher flexibility
2-(2-((1-(tert-Boc)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid C₁₆H₂₄N₃O₅ Not Available Not Available Imidazole 1-yl acetic acid Enhanced hydrogen bonding; altered pharmacokinetics

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